N-(2-ethoxy-3-methoxybenzyl)alanine
Description
Significance of Modified Amino Acids in Biomedical Research
Modified amino acids are crucial for advancing biomedical research. They serve as building blocks for creating peptides with enhanced stability, novel conformations, and specific biological activities. sigmaaldrich.com In drug development, these derivatives are used to design therapeutic agents like antibiotics and anticancer agents. epa.gov Furthermore, they are instrumental in protein engineering, helping researchers to investigate protein structure and function. epa.gov The modification of natural amino acids can lead to compounds with improved properties such as solubility or the ability to act as enzyme inhibitors. sigmaaldrich.comnih.gov
Overview of Benzyl-Substituted Amino Acids in Ligand Design
The introduction of a benzyl (B1604629) group onto the nitrogen atom of an amino acid creates a benzyl-substituted amino acid. This structural motif is significant in ligand design, the process of creating molecules that bind to biological targets. The benzyl group can engage in various non-covalent interactions, such as hydrophobic and π-stacking interactions, with protein receptors. organic-chemistry.org For example, the benzylamine (B48309) moiety is known to form key interactions, such as salt bridges with acidic residues like aspartic acid in enzyme active sites. organic-chemistry.org The substitution pattern on the benzyl ring can be systematically varied to fine-tune the binding affinity and selectivity of a ligand for its target. researchgate.net
Structural Context of N-(2-ethoxy-3-methoxybenzyl)alanine within Substituted Alanine (B10760859) Scaffolds
This compound belongs to the class of N-substituted alanine derivatives. Alanine provides a simple, chiral scaffold that can be elaborated upon. google.com By attaching a 2-ethoxy-3-methoxybenzyl group to the nitrogen atom of alanine, a more complex and sterically defined structure is created. This specific substitution pattern on the aromatic ring, with an ethoxy and a methoxy (B1213986) group, offers distinct electronic and steric properties that can influence how the molecule interacts with biological targets. Such scaffolds are explored in medicinal chemistry to develop novel therapeutic agents. For instance, related benzylamino scaffolds have been optimized as potent and selective enzyme inhibitors. The alanine core provides a versatile platform, and its modification is a common strategy in the design of peptidomimetics and other bioactive compounds.
Properties
Molecular Formula |
C13H19NO4 |
|---|---|
Molecular Weight |
253.298 |
IUPAC Name |
2-[(2-ethoxy-3-methoxyphenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C13H19NO4/c1-4-18-12-10(6-5-7-11(12)17-3)8-14-9(2)13(15)16/h5-7,9,14H,4,8H2,1-3H3,(H,15,16) |
InChI Key |
ZYKVWRGUADWZLN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=C1OC)CNC(C)C(=O)O |
Origin of Product |
United States |
Chemical Profile
The fundamental chemical properties of N-(2-ethoxy-3-methoxybenzyl)alanine are derived from its molecular structure.
| Property | Data |
| IUPAC Name | 2-[(2-ethoxy-3-methoxybenzyl)amino]propanoic acid |
| CAS Number | Not available in public databases |
| Chemical Formula | C₁₃H₁₉NO₄ |
| Molecular Weight | 253.29 g/mol |
| Canonical SMILES | CCOC1=C(C=CC=C1OC)CNC(C)C(=O)O |
| InChI Key | Inferred from structure; specific key not available |
Molecular Structure, Conformation, and Chirality Studies
Stereochemical Analysis and Enantiomeric Purity Determination
Use of Chiral Shift Reagents in NMR SpectroscopyThe application of chiral shift reagents in NMR spectroscopy is a known technique for determining enantiomeric purity. However, no studies employing this method for N-(2-ethoxy-3-methoxybenzyl)alanine have been found in the scientific literature.
A notable finding during the search was a disclaimer from a commercial supplier for a related precursor, (2-Ethoxy-3-methoxybenzyl)amine hydrochloride, stating that the company does not collect analytical data for the product and that the buyer is responsible for confirming its identity and purity. This further underscores the absence of readily available, public-domain analytical information for this particular chemical scaffold.
Due to the lack of specific data, the creation of data tables and a detailed discussion of research findings for this compound is not possible at this time. The scientific community has not yet published the necessary research to fulfill the requested in-depth analysis.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For chiral molecules, it provides an unambiguous assignment of the absolute configuration. This technique relies on the diffraction of X-rays by the electrons of the atoms within a crystal lattice.
The determination of absolute configuration is made possible by the phenomenon of anomalous diffraction (also known as resonant scattering). mit.edued.ac.uk This occurs when the energy of the incident X-rays is near the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. mit.edu This effect breaks Friedel's Law, which states that the intensities of the diffraction spots from the (hkl) and (-h-k-l) crystallographic planes are equal. ed.ac.uk The resulting differences in intensity between these Bijvoet pairs can be analyzed to determine the absolute structure of the crystal, and thus the absolute configuration of the constituent molecules. ed.ac.uk
A key parameter in this analysis is the Flack parameter, which is refined during the crystallographic analysis. ed.ac.uk A value close to zero for a given enantiomeric model confirms that the model is correct, while a value close to one indicates that the inverted structure is the correct one. ed.ac.uk
Historically, the presence of heavier atoms (such as sulfur or halogens) was considered necessary to produce a sufficiently strong anomalous scattering signal for reliable absolute configuration determination. mit.edu However, with advancements in X-ray sources, detectors, and analytical methods, it is now possible to confidently determine the absolute configuration of molecules containing only light atoms, such as oxygen. mit.edu This is particularly significant for many organic compounds. The quality of the crystal remains a critical factor in the success of such determinations. mit.edu
Table 1: Key Concepts in Absolute Configuration Determination by X-ray Crystallography
| Concept | Description | Relevance |
| Anomalous Diffraction | The inelastic scattering of X-rays by electrons, causing a phase shift. mit.edu | Breaks the symmetry of the diffraction pattern, allowing for the distinction between enantiomers. ed.ac.uk |
| Bijvoet Pairs | Pairs of reflections (hkl and -h-k-l) whose intensities are no longer equal in the presence of anomalous scattering. ed.ac.uk | The differences in their intensities are the primary data used to determine the absolute structure. |
| Flack Parameter | A parameter refined during crystallographic analysis that indicates the relative proportion of the two possible enantiomeric structures in the crystal. ed.ac.uk | A value near 0 or 1 provides a clear assignment of the absolute configuration. ed.ac.uk |
| Light-Atom Crystallography | The determination of absolute configuration for molecules containing no atoms heavier than oxygen. mit.edu | Enabled by modern instrumentation and methods, expanding the applicability of the technique. mit.edu |
Conformational Analysis and Dynamics
While X-ray crystallography provides a static picture of a molecule in its crystalline state, molecules in solution or in the gas phase exist as an ensemble of rapidly interconverting conformations. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.org
For N-benzylated amino acids, the conformational landscape is influenced by a variety of factors, including steric hindrance between the bulky benzyl (B1604629) group and the amino acid backbone, as well as non-covalent interactions. libretexts.orgnih.gov These interactions can include intramolecular hydrogen bonds and N-H···π interactions between the amide proton and the aromatic ring of the benzyl group. nih.gov
Computational chemistry, particularly methods like Density Functional Theory (DFT), has become an indispensable tool for exploring the potential energy surface of molecules and identifying stable conformations. nih.govscirp.org These calculations can provide insights into the relative energies of different conformers and the energy barriers to their interconversion. scirp.org For instance, studies on N-acetyl-N'-methylamide derivatives of Cα,α-dibenzylglycine have identified multiple minimum energy conformations, with the most stable ones being stabilized by C5 and C7 intramolecular hydrogen bonds and N-H···π interactions. nih.gov
The environment also plays a crucial role in conformational preferences. Solvation models can be incorporated into computational studies to understand how the polarity of the solvent affects the relative stability of different conformations. nih.govscirp.org Generally, solvation tends to stabilize conformations compared to the gas phase. scirp.org
The rigidity of the molecular structure is also a key aspect of conformational analysis. In some N-benzylated amino acid derivatives, particularly in metal complexes, π-stacking interactions between the benzyl group and another aromatic moiety can significantly increase the conformational rigidity of the complex. beilstein-journals.org This enhanced rigidity can have important implications for the stereoselectivity of reactions involving these compounds. beilstein-journals.org
Table 2: Factors Influencing the Conformation of N-Benzylated Amino Acids
| Factor | Description | Example |
| Steric Interactions | Repulsive forces that arise when atoms are forced closer together than their van der Waals radii allow. libretexts.org | Crowding between the benzyl group and the amino acid side chain or backbone. nih.gov |
| Torsional Strain | The increase in potential energy caused by eclipsing interactions between bonds on adjacent atoms. libretexts.org | Minimized in staggered conformations around the Cα-N bond. |
| Intramolecular Hydrogen Bonds | A non-covalent bond between a hydrogen atom and an electronegative atom within the same molecule. nih.gov | C5 and C7 hydrogen bonds in peptide backbones. nih.gov |
| N-H···π Interactions | A non-covalent interaction between an N-H group and the π-electron cloud of an aromatic ring. nih.gov | Stabilization of specific conformations by interaction with the benzyl group. nih.gov |
| Solvent Effects | The influence of the surrounding solvent on the conformational equilibrium. scirp.org | Polar solvents may stabilize more polar conformers. nih.gov |
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of this compound. These calculations offer a detailed understanding of the molecule's geometry and electronic landscape.
Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, its ground state conformation. For this compound, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can be employed to determine its optimized molecular structure, including bond lengths, bond angles, and dihedral angles. epstem.netepstem.net
A critical aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. epstem.netresearchgate.net A smaller gap suggests higher reactivity. For a molecule like this compound, the HOMO is typically localized on the electron-rich regions, such as the substituted benzene (B151609) ring and the lone pairs of the oxygen and nitrogen atoms, which are the likely sites of electron donation. The LUMO is generally distributed over areas that can accept electrons, indicating potential sites for nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)
| Parameter | Value (eV) |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap |
Note: The values in this table are placeholders and would be determined by specific DFT calculations for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. youtube.com The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. For this compound, regions of negative potential (typically colored red) would be expected around the oxygen atoms of the ethoxy and methoxy (B1213986) groups and the carboxylic acid group of the alanine (B10760859) moiety, indicating their susceptibility to electrophilic attack. Regions of positive potential (colored blue) would likely be found around the hydrogen atoms, particularly the amine and carboxylic acid hydrogens. uni-muenchen.deyoutube.com
The topological analysis of the electron density provides a deeper understanding of the chemical bonding within a molecule. Theories like the Quantum Theory of Atoms in Molecules (AIM) can be used to characterize the nature of the chemical bonds (covalent, ionic, etc.) by analyzing the electron density at bond critical points.
The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are other powerful tools that reveal the regions of electron localization in a molecule, which correspond to chemical bonds and lone pairs. aps.org For this compound, ELF and LOL analyses would visually distinguish the core electrons of the carbon, nitrogen, and oxygen atoms, the covalent bonds forming the molecular skeleton, and the lone pair electrons on the heteroatoms.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery and design for predicting the binding affinity and mode of action of a compound.
In the context of this compound, molecular docking simulations could be used to predict how it interacts with a specific protein target. The simulation would place the molecule in various orientations and conformations within the protein's binding site and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. This would identify the most probable binding pose of the compound.
Once docked, a conformational analysis of this compound within the binding site is crucial. This analysis examines the energetically favorable conformations of the molecule when it is interacting with the protein. The flexibility of the ethoxy group, the benzyl ring, and the alanine side chain allows the molecule to adopt different shapes. Understanding these conformations is key to explaining the specificity and strength of the ligand-protein interaction. nih.gov Computational methods can explore the conformational space of the ligand within the binding pocket to identify the most stable and likely active conformation. nih.gov
Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Binding Site
| Interaction Type | Potential Interacting Groups on this compound |
| Hydrogen Bond Donor | Amine group (-NH), Carboxylic acid (-OH) |
| Hydrogen Bond Acceptor | Carbonyl oxygen (=O), Ether oxygens (-O-), Nitrogen atom |
| Hydrophobic Interactions | Benzene ring, Ethyl group |
| Pi-stacking | Benzene ring |
Note: The specific interactions would depend on the amino acid residues present in the protein's binding site.
Quantitative Structure-Activity Relationship (QSAR) Studies4.4.1. Predictive Modeling for Biological Activity 4.4.2. Feature Selection for Pharmacophore Development
Without any published studies or computational datasets, it is not possible to provide a scientifically accurate and informative article that adheres to the specific requirements of the user's request. The creation of detailed research findings, data tables, and in-depth analysis for a compound that has not been the subject of published computational research would amount to speculation and would not meet the standards of a professional and authoritative article.
Further research or the public release of data by entities studying this compound would be required before a comprehensive report on its computational chemistry and molecular modeling can be compiled.
Physicochemical Properties
Specific experimental data for the physicochemical properties of N-(2-ethoxy-3-methoxybenzyl)alanine are not found in the available literature. However, predictions can be made based on its chemical structure.
| Property | Predicted Characteristics |
| Solubility | The presence of both a carboxylic acid and a basic amine group suggests amphoteric character, allowing for solubility in both acidic and basic aqueous solutions. The large, substituted benzyl (B1604629) group would likely impart significant solubility in organic solvents like methanol, ethanol, and DMSO. |
| Melting Point | As a crystalline solid with the potential for zwitterionic character and intermolecular hydrogen bonding, a relatively high melting point would be expected. The melting point of the related compound N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine is 150-152 °C. |
| Stability | The compound is expected to be stable under standard laboratory conditions. However, it may be susceptible to oxidation or degradation under harsh acidic or basic conditions or at elevated temperatures over prolonged periods. |
Mechanistic Biochemical and Biophysical Interaction Studies
Enzyme Interaction and Inhibition Studies
Alanine (B10760859) Racemase Interaction Mechanisms
No published studies were found detailing the interaction between N-(2-ethoxy-3-methoxybenzyl)alanine and alanine racemase.
Alanine racemase is a bacterial enzyme crucial for peptidoglycan biosynthesis, making it a target for antibiotics. wikipedia.org It catalyzes the interconversion of L-alanine and D-alanine using a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. wikipedia.orgnih.gov Interaction studies typically involve kinetic assays to determine inhibition constants (K_i) and mechanism of inhibition (e.g., competitive, non-competitive). Structural biology techniques like X-ray crystallography are used to visualize how an inhibitor binds to the active site, often involving key residues like Lys39 and Tyr265. ebi.ac.ukkyoto-u.ac.jp
Cyclooxygenase (COX) Interaction and Substrate Analogues
There is no available data on the interaction of this compound with cyclooxygenase (COX) enzymes.
COX-1 and COX-2 are key enzymes in the prostaglandin (B15479496) synthesis pathway and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research in this area involves assays to measure the inhibition of PGG_2_ or PGH_2_ production. nih.govnih.gov Studies differentiate between selective inhibition of COX-1 versus COX-2. While some N-arachidonoyl amino acid derivatives can act as substrates, particularly for COX-2, the activity of the specific N-benzyl substituted alanine has not been reported. nih.govacs.org
Cholinesterase Inhibition Kinetics and Specificity
No specific kinetic data for the inhibition of cholinesterases by this compound is present in the scientific literature.
Cholinesterase inhibitors are investigated for their potential in treating conditions like Alzheimer's disease. Kinetic studies are fundamental to characterizing new potential inhibitors. nih.gov These studies measure the rate of acetylcholine (B1216132) hydrolysis in the presence of the inhibitor to determine parameters such as the IC_50_ value and the inhibition rate constant (k_3_), and to elucidate the model of inhibition (e.g., competitive, irreversible). nih.gov
Metallo-Aminopeptidase Binding and Inhibition
No information was found regarding the binding or inhibition of metallo-aminopeptidases by this compound.
Metallo-aminopeptidases are a broad class of enzymes that contain metal ions (often zinc) in their active site and are involved in various physiological processes, including cancer progression. nih.govresearchgate.net Inhibitor studies typically assess the compound's ability to chelate the active site metal ion. Assays measure the IC_50_ values against various aminopeptidases (e.g., aminopeptidase (B13392206) N) to determine potency and selectivity. nih.govresearchgate.net Natural products like bestatin (B1682670) are often used as reference compounds. researchgate.net
Kinase (e.g., EGFR, HER-2, RIPK2) Interaction and Allosteric Modulation
There are no published findings on the interaction of this compound with kinases such as EGFR, HER-2, or RIPK2.
Kinases are a major class of drug targets, particularly in oncology. Receptor-interacting protein kinase 2 (RIPK2) is a serine/threonine kinase involved in inflammation and has been identified as a potential target in breast cancer. nih.govnih.gov Studies on kinase inhibitors involve cell-free enzymatic assays to determine IC_50_ values and cellular assays to assess the impact on downstream signaling pathways, such as NF-κB activation for RIPK2. nih.gov Known inhibitors for these classes, like Gefitinib for EGFR and RIPK2, serve as benchmarks in such studies. nih.gov
Bacterial Fatty Acid Biosynthesis Enzyme (e.g., FabI) Interaction
No data exists on the interaction between this compound and bacterial fatty acid biosynthesis enzymes like FabI.
The bacterial fatty acid biosynthesis (FAS-II) pathway is essential for bacteria and contains several potential drug targets, including the enoyl-ACP reductase (FabI). mdpi.comfrontiersin.org This pathway is distinct from the mammalian FAS-I system, offering potential for selective toxicity. nih.gov Research focuses on identifying inhibitors of enzymes in this pathway, like FabI, FabG, and FabZ, through enzymatic assays and determining their minimum inhibitory concentrations (MICs) against various bacterial strains. nih.govuzh.ch
Studies of Molecular Recognition and Binding
There is currently no publicly available research detailing the molecular recognition and binding properties of this compound.
Ligand-Protein Binding Affinity Determination
No studies reporting the determination of ligand-protein binding affinity for this compound could be located.
Spectroscopic Techniques for Binding Analysis (e.g., UV-Vis, Fluorescence)
Information regarding the use of spectroscopic techniques to analyze the binding of this compound is not available in the current scientific literature.
Structural Biology Approaches (e.g., Co-crystallography of Ligand-Protein Complexes)
There are no published reports on the use of structural biology approaches, such as co-crystallography, to elucidate the interaction of this compound with any protein targets.
Cellular Mechanisms of Action (In Vitro Models)
The cellular mechanisms of action for this compound in in vitro models have not been documented in the available scientific literature.
Pathways of Cellular Response (e.g., Apoptosis Induction via Caspase Activation)
No research has been found that investigates the pathways of cellular response, including apoptosis induction or caspase activation, mediated by this compound.
Subcellular Localization and Target Engagement
Data on the subcellular localization and target engagement of this compound is not available.
: Metal Ion Complexation and Coordination Chemistry of this compound
The coordination chemistry of N-substituted amino acid derivatives is a significant area of research, owing to their relevance in bioinorganic chemistry and the development of new catalysts and therapeutic agents. While specific experimental studies on the metal ion complexation of this compound are not extensively detailed in publicly available literature, the coordination behavior can be inferred from closely related N-benzyl alanine ligands. The following sections discuss the anticipated coordination properties, stoichiometry, stability, and kinetics of complex formation for this compound, primarily drawing parallels with the well-studied analogue, N-(2-hydroxybenzyl)alanine.
Coordination Properties of N-Benzyl Alanine Ligands (e.g., with Cobalt(II))
N-benzyl alanine derivatives, including this compound, possess key functional groups that make them effective chelating agents for metal ions. The coordination typically involves the nitrogen atom of the secondary amine and the oxygen atoms of the carboxylate group.
In the case of the related ligand, N-(2-hydroxybenzyl)alanine, its interaction with cobalt(II) has been shown to involve two primary chelation modes depending on the pH of the solution and the deprotonation state of the ligand. nih.gov One mode is the {N,O-carboxyl} chelation, which is highly relevant for this compound. In this mode, the metal ion is coordinated by the amino nitrogen and an oxygen from the carboxyl group, forming a stable five-membered ring.
For N-(2-hydroxybenzyl)alanine, a second coordination mode involving the phenolic hydroxyl group—{O⁻phenolic, N, O⁻carboxyl}—is also observed. nih.gov Given that this compound has ethoxy and methoxy (B1213986) groups instead of a hydroxyl group on the benzyl (B1604629) ring, this specific tridentate coordination is not possible. However, the etheric oxygen atoms of the ethoxy and methoxy groups could potentially interact weakly with the metal center, although such interactions are generally less favorable than chelation involving deprotonated hydroxyl groups.
Studies on cobalt(II) complexes with various ligands have revealed a range of coordination geometries, from octahedral to tetrahedral. researchgate.netmdpi.com For instance, with N-(2-hydroxybenzyl)alanine, cobalt(II) can form octahedral complexes at a pH of around 7. nih.gov It is plausible that this compound would also form similar octahedral complexes with Co(II) under comparable conditions, with the ligand acting as a bidentate donor and water molecules or other anions occupying the remaining coordination sites.
Stoichiometry and Stability of Metal Complexes
The stoichiometry of metal complexes with N-benzyl alanine ligands is influenced by the metal-to-ligand ratio and the pH of the medium. For the N-(2-hydroxybenzyl)alanine/Co(II) system, potentiometric and spectroscopic studies have identified the formation of several mononuclear complexes. nih.gov At a biologically relevant pH of approximately 7, two main species have been identified: [CoL] and [CoL₂H]⁻, where L represents the N-(2-hydroxybenzyl)alanine ligand. nih.gov
While specific stability constants for this compound complexes are not available, the data for N-(2-hydroxybenzyl)alanine complexes with Cobalt(II) provide a valuable reference. The electronic effects of the ethoxy and methoxy substituents on the benzyl ring of this compound would likely influence the basicity of the amino nitrogen and thus the stability of the resulting metal complexes. These electron-donating groups might slightly increase the stability compared to an unsubstituted N-benzyl alanine ligand.
| Species | Stoichiometry (Co:L:H) | log β |
| [CoLH₂]²⁺ | 1:1:2 | 16.23 |
| [CoL₂H₄]²⁺ | 1:2:4 | 32.22 |
| [CoLH]⁺ | 1:1:1 | 11.97 |
| [CoL₂H₃]⁺ | 1:2:3 | 27.60 |
| [CoL] | 1:1:0 | 7.21 |
| [CoL₂H]⁻ | 1:2:1 | 18.25 |
Data sourced from a study on N-(2-hydroxybenzyl)alanine and is intended for illustrative purposes for the potential behavior of this compound. The ligand is denoted as L. nih.gov
Kinetic Analysis of Complex Formation and Structural Changes
The formation of metal complexes is a dynamic process, and kinetic studies can provide insights into the mechanism of complexation and potential structural rearrangements. In the case of cobalt(II) complexes with N-(2-hydroxybenzyl)alanine, a time-dependent structural change has been observed. nih.gov
Initially, at a pH of around 7, the formation of octahedral cobalt(II) complexes is indicated by UV-Vis spectroscopy, with a characteristic absorbance maximum around 510 nm. nih.gov However, over a period of 24 hours, a notable change in the spectrum occurs. A new band appears at approximately 683 nm, which is characteristic of four-coordinate tetrahedral Co(II) complexes. nih.gov This suggests a structural transformation of the initially formed [CoL] and [CoL₂H]⁻ complexes from an octahedral to a tetrahedral geometry. This change follows a first-order time relationship. nih.gov
This structural flexibility is a known feature of Co(II) coordination chemistry. rsc.org The transition from octahedral to tetrahedral geometry can be influenced by factors such as steric hindrance between ligands and the electronic properties of the ligand. The bulkier benzyl group of this compound, with its ethoxy and methoxy substituents, might favor a tetrahedral geometry to a greater extent than ligands with smaller substituents to minimize steric strain.
The rate of this structural change would be a key parameter in understanding the kinetic profile of this compound complexes. While specific kinetic data is not available for this compound, the observed behavior in the closely related N-(2-hydroxybenzyl)alanine system provides a strong indication of the types of dynamic processes that could be expected.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Benzyl (B1604629) Moiety Substitution on Biological Activity
The substitution pattern on the benzyl ring is a key factor in modulating the biological activity of N-benzylalanine derivatives. The presence and positioning of the ethoxy and methoxy (B1213986) groups on the aromatic ring of N-(2-ethoxy-3-methoxybenzyl)alanine are expected to significantly influence its interaction with target proteins.
Alkoxy groups, such as ethoxy and methoxy, can profoundly affect a ligand's properties, including its lipophilicity, solubility, and binding affinity for a receptor. libretexts.org These groups are known to participate in various non-covalent interactions that are crucial for molecular recognition.
The oxygen atoms within the ethoxy and methoxy groups can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor groups (e.g., -NH or -OH) in a protein's binding pocket. The presence of two such groups in this compound increases the potential for multiple hydrogen bonding interactions, which could enhance binding affinity.
The ortho and meta positioning of the ethoxy and methoxy groups on the benzene (B151609) ring introduces specific steric and electronic effects that can dictate the molecule's conformational preferences and its fit within a binding site. nih.gov Substituents on a benzene ring can influence reactivity and interaction through a combination of inductive and resonance effects. masterorganicchemistry.com
Alkoxy groups are generally considered ortho, para-directing activators in electrophilic aromatic substitution reactions due to their ability to donate electron density to the ring through resonance. masterorganicchemistry.comyoutube.com This electronic effect can influence the charge distribution across the aromatic ring, potentially affecting cation-π or other electrostatic interactions with a receptor.
The placement of substituents at the ortho and meta positions creates a specific steric profile. The ethoxy group, being larger than the methoxy group, will exert a more significant steric influence. This can be advantageous if the binding pocket has a complementary shape, but it could also lead to steric hindrance, preventing optimal binding. nih.gov The relative orientation of these groups will influence the preferred conformation of the benzyl moiety, which in turn will affect how the molecule presents its pharmacophoric features to a biological target.
Influence of Alanine (B10760859) Scaffold Modification on Interaction Profile
The alanine portion of this compound serves as a crucial scaffold, presenting the substituted benzyl group in a specific orientation. Modifications to this amino acid backbone would be expected to have a profound impact on the molecule's biological activity. wikipedia.org
Alanine is the second smallest amino acid, providing a compact and relatively simple scaffold. Replacing alanine with a larger or more complex amino acid would alter the steric bulk and could introduce new functional groups capable of forming additional interactions with a target. For instance, substituting alanine with an amino acid containing a charged or polar side chain would significantly change the molecule's physicochemical properties and potential binding modes.
Elucidation of Key Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the structure of this compound, we can hypothesize a set of key pharmacophoric features.
A hypothetical pharmacophore for this compound would likely include:
An aromatic ring feature: The substituted benzene ring is a prominent feature that can engage in hydrophobic and aromatic stacking interactions. nih.govnih.gov
Hydrogen bond acceptors: The oxygen atoms of the ethoxy and methoxy groups, as well as the carbonyl oxygen of the alanine carboxyl group.
A hydrogen bond donor: The secondary amine in the alanine backbone.
A charged group (or a group capable of being charged): The carboxylic acid of the alanine moiety, which will be deprotonated at physiological pH, providing a negative charge that can interact with positively charged residues in a receptor.
The spatial arrangement of these features is dictated by the stereochemistry of the alanine (L- or D-alanine) and the rotational freedom around the various single bonds.
Correlation of Molecular Descriptors with Biological Outcomes
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate variations in the physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov For a series of analogs of this compound, one could build a QSAR model using various molecular descriptors.
Table 1: Hypothetical Molecular Descriptors for QSAR Analysis
| Descriptor Class | Specific Descriptors | Predicted Influence on Biological Activity |
|---|---|---|
| Electronic | Hammett constants (σ), Dipole moment, Partial atomic charges | Affect electrostatic interactions, hydrogen bonding, and cation-π interactions. |
| Steric | Molar refractivity (MR), van der Waals volume, Sterimol parameters | Influence the fit of the molecule in the binding pocket; can lead to steric clashes or favorable contacts. |
| Hydrophobic | LogP, Hydrophobic surface area | Modulate membrane permeability and hydrophobic interactions within the binding site. |
A successful QSAR model for a series of this compound analogs would allow for the prediction of the biological activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. atlantis-press.com
Advanced Methodological Considerations in Chemical Research
Development of Bioorthogonal Chemical Tools
Bioorthogonal chemistry refers to a set of chemical reactions that can proceed within a living system without interfering with native biochemical processes. nih.govacs.org The development of bioorthogonal tools based on N-(2-ethoxy-3-methoxybenzyl)alanine would involve the strategic incorporation of a "bioorthogonal handle" into its structure. This would transform the compound into a probe that can be selectively tagged with a reporter molecule (e.g., a fluorophore or an affinity tag) in a complex biological milieu.
A key consideration is where to place the bioorthogonal handle. One possibility is to modify the benzyl (B1604629) ring of the N-(2-ethoxy-3-methoxybenzyl) group. For instance, an azide (B81097) or an alkyne group, which are common bioorthogonal partners for copper-catalyzed or strain-promoted cycloaddition reactions, could be introduced onto the benzyl ring. acs.org The synthesis of such a derivative would likely involve standard aromatic substitution reactions on a suitable precursor of the benzylamine (B48309).
Another approach would be to incorporate a bioorthogonal group that can be unmasked or activated under specific conditions. For example, a caged ketone or aldehyde could be installed on the benzyl ring. acs.org This "caged" group would be inert until a specific stimulus, such as light, removes the protecting group, revealing the reactive carbonyl for subsequent oxime or hydrazone ligation. acs.org This would allow for spatiotemporal control over the labeling of biomolecules that have been modified with the this compound derivative.
The choice of bioorthogonal reaction is critical and depends on the specific application. For rapid labeling in live cells, reactions with fast kinetics, such as the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, would be preferable. nih.gov The table below summarizes some potential bioorthogonal modifications of this compound and their corresponding reaction partners.
| Bioorthogonal Handle on Benzyl Group | Reaction Partner | Bioorthogonal Reaction | Key Features |
| Azide (-N₃) | Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | High selectivity and efficiency. acs.org |
| Terminal Alkyne (-C≡CH) | Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Robust and widely used. acs.org |
| Tetrazine | Strained Alkene (e.g., trans-cyclooctene) | Inverse-Electron-Demand Diels-Alder (IEDDA) | Extremely fast kinetics, ideal for live-cell imaging. nih.gov |
| Caged Ketone | Hydroxylamine/Hydrazine | Oxime/Hydrazone Ligation | Spatiotemporal control via photo-uncaging. acs.org |
Application of Genetically Encoded Non-Canonical Amino Acids
The expansion of the genetic code allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, providing a powerful tool to probe and engineer protein function. nih.gov this compound could potentially be utilized as an ncAA, enabling its precise placement within a target protein. This would require the development of an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that is specific for this compound and does not cross-react with endogenous amino acids or tRNAs.
The generation of such an orthogonal pair typically involves the directed evolution of an existing aaRS, often from a different organism, to recognize the desired ncAA. The 2-ethoxy-3-methoxybenzyl group presents a unique structural motif that could be recognized by a suitably engineered aaRS binding pocket. Researchers have successfully evolved synthetases for a variety of ncAAs, including those with substituted benzyl groups, such as p-benzoyl-L-phenylalanine and O-benzyl-L-tyrosine. nih.gov
Once genetically encoded, this compound could serve several purposes. The bulky and electronically distinct benzyl group could act as a structural probe to investigate protein-protein or protein-ligand interactions. Its placement in an enzyme's active site could modulate catalytic activity or substrate specificity. Furthermore, the ethoxy and methoxy (B1213986) substituents could potentially engage in specific hydrogen bonding or hydrophobic interactions, offering fine control over molecular recognition events.
The table below outlines a hypothetical workflow for the genetic encoding of this compound.
| Step | Description | Key Considerations |
| 1. Synthetase Library Generation | Create a library of mutant aminoacyl-tRNA synthetases (aaRS) from a known orthogonal pair (e.g., M. jannaschii tyrosyl-tRNA synthetase). | Mutagenesis should target the amino acid binding site of the aaRS. |
| 2. Positive Selection | Select for aaRS mutants that can charge a suppressor tRNA with this compound in the presence of a reporter gene with a premature stop codon. | The selection system must be stringent to minimize the selection of synthetases that recognize canonical amino acids. |
| 3. Negative Selection | Eliminate aaRS mutants that are active in the absence of this compound to ensure specificity. | This step is crucial for preventing the misincorporation of endogenous amino acids. |
| 4. Validation | Characterize the selected aaRS/tRNA pair for its efficiency and fidelity of incorporation of this compound into a target protein. | Mass spectrometry is typically used to confirm the precise incorporation of the ncAA. |
| 5. Application | Utilize the validated orthogonal pair to express proteins containing this compound at specific sites for functional studies. | The choice of target protein and the site of incorporation will depend on the scientific question being addressed. |
High-Throughput Screening Methodologies for Derivative Evaluation
High-throughput screening (HTS) allows for the rapid evaluation of large libraries of chemical compounds for a specific biological activity. nih.gov Once a synthetic route to this compound is established, a combinatorial library of its derivatives could be generated to explore their potential as bioactive molecules. For example, by varying the alanine (B10760859) backbone or by modifying the substituents on the benzyl ring, a diverse set of compounds can be created.
These libraries could then be screened in various HTS assays. For instance, if there is a hypothesis that the 2-ethoxy-3-methoxybenzyl motif can bind to a particular enzyme or receptor, a fluorescence polarization or FRET-based binding assay could be employed. nih.gov Alternatively, if the goal is to identify inhibitors of a specific enzyme, a biochemical assay that produces a colorimetric or fluorescent readout could be adapted for HTS. nih.gov
A hypothetical HTS campaign to evaluate derivatives of this compound for inhibitory activity against a target enzyme is outlined below.
| Phase | Activity | Methodology | Expected Outcome |
| 1. Library Generation | Synthesize a combinatorial library of derivatives based on the this compound scaffold. | Parallel synthesis techniques on a solid support or in solution. | A library of several hundred to thousands of distinct compounds. |
| 2. Primary Screen | Screen the entire library at a single concentration against the target enzyme. | A fluorescence-based enzymatic assay in a 384- or 1536-well plate format. | A list of "hit" compounds that show significant inhibition of the enzyme. |
| 3. Hit Confirmation | Re-test the primary hits to confirm their activity and rule out false positives. | The same assay as the primary screen, but with freshly prepared compounds. | A validated set of hit compounds. |
| 4. Dose-Response Analysis | Determine the potency (e.g., IC₅₀ value) of the confirmed hits by testing them at multiple concentrations. | A serial dilution of each hit compound followed by the enzymatic assay. | Quantitative potency data for each confirmed hit. |
| 5. Structure-Activity Relationship (SAR) Analysis | Analyze the relationship between the chemical structures of the active compounds and their potency. | Computational modeling and medicinal chemistry expertise. | Identification of key structural features required for activity, guiding the design of more potent derivatives. |
Future Research Directions and Prospects for N 2 Ethoxy 3 Methoxybenzyl Alanine
The exploration of novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. N-(2-ethoxy-3-methoxybenzyl)alanine, a distinct derivative of the amino acid alanine (B10760859), represents a scaffold with considerable, yet largely untapped, potential. While specific biological activities for this exact compound are not extensively documented in current literature, its structural motifs, shared with other bioactive N-benzyl alanine derivatives, suggest promising avenues for future investigation. This article outlines key future research directions that could unlock the therapeutic utility of this compound and its analogues.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N-(2-ethoxy-3-methoxybenzyl)alanine, and how can reaction conditions be optimized for purity?
- Methodological Answer : The synthesis of aryl-substituted alanine derivatives typically involves nucleophilic substitution or reductive amination. For example, analogous compounds like N-(3-chloro-4-ethoxybenzyl)alanine are synthesized via alkylation of alanine esters with halogenated benzyl halides, followed by deprotection . Key steps include:
- Reagent Selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
- Temperature Control : Maintain reflux conditions (60–80°C) for optimal reaction rates.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
- Purity Optimization : Monitor reactions via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of benzyl halide to alanine derivative) to reduce side products.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR (in DMSO-d6 or CDCl3) identify substituents (e.g., ethoxy/methoxy protons at δ 3.5–4.5 ppm and benzyl protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular weight (expected ~295 g/mol for CHNO).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% area under the curve).
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies involving this compound derivatives?
- Methodological Answer : Contradictions often arise from variations in substituent positioning or assay conditions. For example, modifying the ethoxy group’s position (para vs. meta) alters steric hindrance and binding affinity . Strategies include:
- Comparative SAR : Synthesize analogs (e.g., 2-ethoxy-4-methoxy or 3-ethoxy-2-methoxy variants) and test them in parallel.
- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., aminotransferases) .
Q. What experimental designs are recommended to evaluate the enzyme inhibition potential of this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known alanine-derivative interactions (e.g., alanine racemase or aspartate aminotransferase) .
- Kinetic Assays : Use spectrophotometric methods (e.g., NADH oxidation at 340 nm for dehydrogenases) to measure IC values.
- Control Experiments : Include positive controls (e.g., known inhibitors like D-cycloserine) and negative controls (vehicle-only).
- Structural Validation : Co-crystallize the compound with the enzyme (X-ray crystallography) to confirm binding modes .
Q. How can researchers optimize the stability of this compound in biological assays?
- Methodological Answer : Stability issues often arise from hydrolysis of the ethoxy/methoxy groups or oxidation of the benzyl ring. Solutions include:
- pH Buffering : Use phosphate buffer (pH 7.4) to minimize hydrolysis.
- Antioxidants : Add 0.1 mM EDTA or 1 mM ascorbic acid to prevent oxidation.
- Storage : Lyophilize the compound and store at -80°C under argon .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting data on the biological activity of this compound across cell lines?
- Methodological Answer : Discrepancies may stem from cell-specific metabolic pathways or off-target effects. Steps to address this:
- Dose-Response Curves : Test activity in multiple cell lines (e.g., HEK293, HeLa) across a concentration gradient (1 nM–100 µM) .
- Transcriptomic Profiling : Perform RNA-seq to identify differentially expressed genes in responsive vs. non-responsive cells.
- Pathway Inhibition : Use kinase inhibitors (e.g., MEK/ERK inhibitors) to isolate mechanism-specific effects .
Methodological Innovation
Q. What advanced techniques can elucidate the role of this compound in protein translation regulation?
- Methodological Answer : Inspired by studies on N-terminal alanine-rich sequences (NTARs) in ERK proteins :
- Ribosome Profiling : Use deep sequencing to map ribosome occupancy on mRNA and assess start-codon selection efficiency.
- CRISPR-Cas9 Knockouts : Generate cell lines lacking NTAR-associated genes to test functional dependence.
- Fluorescence Polarization : Label the compound with FITC and measure binding to ribosomal subunits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
